3-Iodo-4-methyl-1H-indazole
Overview
Description
3-Iodo-4-methyl-1H-indazole is a heterocyclic aromatic organic compound. Indazoles, including this compound, are known for their diverse biological activities and are used in various fields such as medicinal chemistry and material science .
Mechanism of Action
Target of Action
Indazole derivatives, which include 3-iodo-4-methyl-1h-indazole, have been found to exhibit a broad range of biological activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in cellular signaling and regulation .
Mode of Action
For instance, some indazole derivatives have been found to inhibit enzymes, disrupt cellular signaling pathways, or modulate the activity of receptors . The specific interactions between this compound and its targets would depend on the chemical structure of the compound and the nature of the target.
Biochemical Pathways
Given the broad range of biological activities exhibited by indazole derivatives, it is likely that this compound could affect multiple pathways . These could potentially include pathways involved in inflammation, cancer, and other diseases, depending on the specific targets of the compound.
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of functional groups that could facilitate or hinder its absorption and distribution .
Result of Action
Given the broad range of biological activities exhibited by indazole derivatives, it is likely that the compound could have multiple effects at the molecular and cellular level . These could potentially include the inhibition of enzyme activity, disruption of cellular signaling pathways, modulation of receptor activity, and other effects depending on the specific targets of the compound.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other compounds that could interact with this compound, and the specific characteristics of the biological system in which the compound is acting .
Preparation Methods
The synthesis of 3-Iodo-4-methyl-1H-indazole can be achieved through several methods. One common approach involves the iodination of 4-methyl-1H-indazole. This process typically uses iodine and a suitable oxidizing agent under controlled conditions . Another method involves the cyclization of appropriate precursors, such as 2-azidobenzaldehydes and amines, under catalyst-free conditions . Industrial production methods often employ transition metal-catalyzed reactions to ensure high yields and purity .
Chemical Reactions Analysis
3-Iodo-4-methyl-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
3-Iodo-4-methyl-1H-indazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including anticancer and anti-inflammatory agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
3-Iodo-4-methyl-1H-indazole is similar to other indazole derivatives, such as 1H-indazole-3-amine and 1-methyl-1H-indazole-4-acetic acid . its unique iodine substitution at the 3-position imparts distinct chemical properties and biological activities . This makes it particularly useful in applications where specific reactivity or biological interaction is required .
Properties
IUPAC Name |
3-iodo-4-methyl-2H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-5-3-2-4-6-7(5)8(9)11-10-6/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSVQQMMVAVJNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NNC(=C12)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646518 | |
Record name | 3-Iodo-4-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885522-63-4 | |
Record name | 3-Iodo-4-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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